2-(methylthio)-N-2-naphthylbenzamide
Description
2-(Methylthio)-N-2-naphthylbenzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent at the 2-position of the benzoyl moiety and a 2-naphthyl group attached to the amide nitrogen. Benzamides are widely studied for their ability to act as directing groups in transition-metal-catalyzed C–H functionalization reactions due to their N,O- or N,S-bidentate coordination capabilities .
Synthesis likely follows standard benzamide protocols, such as coupling a 2-(methylthio)benzoyl chloride with 2-naphthylamine under Schotten-Baumann conditions or using activating agents like EDCI/HOBT. Characterization would involve NMR (¹H, ¹³C), IR, and X-ray crystallography for structural confirmation, as seen in analogous compounds .
Properties
IUPAC Name |
2-methylsulfanyl-N-naphthalen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUXQYIHPSHQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The table below highlights key structural differences between 2-(methylthio)-N-2-naphthylbenzamide and related benzamide derivatives:
Key Observations :
- Electron Effects : The methylthio group in the target compound is less polar but more electron-rich compared to hydroxy (-OH) or methoxy (-OMe) substituents in analogs . This may enhance electrophilic substitution reactivity.
- Coordination Capacity : Unlike N,O-bidentate directing groups (e.g., hydroxyethyl in ), the methylthio group may favor N,S-coordination with metals like Pd or Cu, though this requires experimental validation.
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from analogs:
- Solubility : The naphthyl group likely reduces water solubility compared to hydroxy-containing analogs (e.g., ), but the methylthio group may improve lipophilicity.
- Thermal Stability : Bulky substituents (e.g., naphthyl) often increase melting points, as seen in dihydrothiazole derivatives .
- Crystallinity : X-ray studies of similar compounds reveal that planar aromatic systems (e.g., naphthyl) favor crystalline packing .
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